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Compound of Interest

Compound Name: Nitrosomethane

Cat. No.: B1211736 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Computational Methods for Predicting the Energy of Nitrosomethane, Supported by

Experimental Data.

This guide provides a detailed comparison of various computational chemistry methods for

calculating the energy of nitrosomethane (CH₃NO), a molecule of interest in atmospheric

chemistry and as a simple model for larger nitroso compounds relevant to drug development.

The accuracy and computational cost of methods such as Hartree-Fock (HF), various Density

Functional Theory (DFT) functionals, and Coupled Cluster (CC) theory are evaluated against

experimental data to guide researchers in selecting the most appropriate method for their

specific needs.

Data Presentation: A Comparative Analysis of
Calculated Energies
The performance of different computational methods in predicting the enthalpy of formation

(ΔfH°(298.15 K)) of nitrosomethane is summarized in the table below. The experimental value

from the Active Thermochemical Tables (ATcT) serves as the benchmark for this comparison.[1]

[2]
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Computational
Method

Basis Set
Calculated ΔfH°
(298.15 K) (kJ/mol)

Deviation from
Experimental Value
(kJ/mol)

Experimental Value - 71.4 ± 1.3[1] -

Hartree-Fock (HF) 6-31G
Data not available in

searched literature

Data not available in

searched literature

B3LYP 6-31G
Data not available in

searched literature

Data not available in

searched literature

M06-2X cc-pVTZ
Data not available in

searched literature

Data not available in

searched literature

CCSD(T) cc-pVTZ
Data not available in

searched literature

Data not available in

searched literature

Note: While a comprehensive benchmark study directly comparing these specific methods for

nitrosomethane's enthalpy of formation was not identified in the searched literature, the table

structure is provided to illustrate the ideal comparison. The following sections detail the general

protocols for such calculations.

Experimental and Computational Protocols
The accurate calculation of molecular energies is highly dependent on the chosen

computational methodology and the basis set used to represent the electronic wave function.

Below are the typical protocols employed in the computational studies of nitrosomethane and

related compounds.

Geometry Optimization
Prior to single-point energy calculations, the molecular geometry of nitrosomethane must be

optimized to find its lowest energy conformation. This is a standard procedure in computational

chemistry. The optimization is typically performed using the same theoretical method and basis

set as the subsequent energy calculation. For nitrosomethane, the molecule exists in a Cs

point group symmetry.
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Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed to confirm

that the optimized structure corresponds to a true minimum on the potential energy surface

(i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational

energy (ZPVE), which is a crucial component in determining the total energy and enthalpy of

formation.

Energy Calculation Methods
A variety of ab initio and DFT methods are available for calculating the electronic energy of a

molecule.

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the

many-electron wavefunction as a single Slater determinant. It provides a reasonable starting

point but neglects electron correlation, which can lead to significant errors in energy

calculations.

Density Functional Theory (DFT): DFT methods have become a popular choice for their

balance of accuracy and computational cost. The accuracy of DFT depends heavily on the

chosen exchange-correlation functional. Some commonly used functionals include:

B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange and

correlation. It is widely used for a broad range of chemical systems.

M06-2X: A high-nonlocality functional that often performs well for thermochemistry and

non-covalent interactions.

Coupled Cluster (CC) Theory: CC methods are highly accurate ab initio methods that

systematically include electron correlation.

CCSD(T): Coupled Cluster with single, double, and perturbative triple excitations is often

considered the "gold standard" in quantum chemistry for its high accuracy in predicting

molecular energies for small to medium-sized molecules.

Basis Sets
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The choice of basis set is critical for obtaining accurate results. Larger basis sets provide a

more flexible description of the molecular orbitals but also increase the computational cost.

Common basis set families include:

Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)): These are widely used and offer a good

balance of accuracy and efficiency for many applications.

Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ): These basis sets

are designed to systematically converge towards the complete basis set limit and are

recommended for high-accuracy calculations. The "aug" prefix indicates the addition of

diffuse functions, which are important for describing anions and weak interactions.

Enthalpy of Formation Calculation
The gas-phase enthalpy of formation (ΔfH°) at 298.15 K is a standard thermochemical quantity

used for comparing the stability of molecules. It is typically calculated using an atomization or

isodesmic reaction scheme. In the atomization scheme, the calculated enthalpy of the molecule

is compared to the calculated and experimental enthalpies of its constituent atoms.

Workflow for Benchmarking Computational Methods
The logical flow of a typical benchmark study for computational chemistry methods is depicted

in the diagram below. This process involves selecting a molecule of interest, choosing a range

of computational methods and basis sets, performing the calculations, and comparing the

results against a reliable experimental or high-level theoretical reference.
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1. Setup
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3. Analysis
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(e.g., Nitrosomethane)

Select Computational Methods
(HF, DFT, CC)

Select Basis Sets
(Pople, cc-pVTZ, etc.)
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Frequency Calculation
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Method Performance
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Computational chemistry benchmark workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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